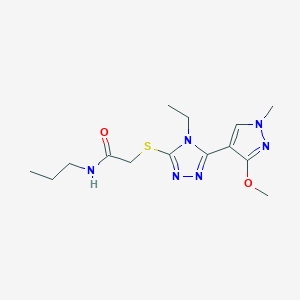
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide is a useful research compound. Its molecular formula is C14H22N6O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide, a compound with significant pharmacological potential, belongs to a class of heterocyclic compounds that have been extensively studied for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N6O2S with a molecular weight of 372.4 g/mol. The structure features a triazole ring linked to a pyrazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O2S |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 1014053-28-1 |
Antifungal Activity
Research indicates that compounds containing 1,2,4-triazole and pyrazole moieties exhibit antifungal properties. The compound under discussion has shown promising activity against various fungal strains due to its ability to inhibit key enzymes involved in fungal cell wall synthesis. A study highlighted that derivatives of triazoles possess broad-spectrum antifungal activity, making them crucial in combating resistant fungal infections .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. The selectivity towards COX-II over COX-I suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a recent investigation into related triazole compounds indicated that they could significantly reduce cell viability in various cancer cell lines by triggering apoptotic pathways .
Case Study 1: Antifungal Efficacy
In a comparative study involving several triazole derivatives, the compound exhibited an IC50 value indicating significant antifungal activity against Candida species. The results were comparable to established antifungal agents like fluconazole .
Case Study 2: Anti-inflammatory Activity
A study evaluating the anti-inflammatory potential of several derivatives found that the compound reduced inflammation markers in animal models by approximately 64%, demonstrating efficacy similar to that of standard anti-inflammatory treatments such as Celecoxib .
Case Study 3: Anticancer Activity
In vitro tests on human cancer cell lines revealed that the compound could inhibit tumor growth effectively at low concentrations (IC50 values ranging from 0.5 to 5 µM). Mechanistic studies indicated that it disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Propriétés
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-5-7-15-11(21)9-23-14-17-16-12(20(14)6-2)10-8-19(3)18-13(10)22-4/h8H,5-7,9H2,1-4H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCXFXXFIONNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(N1CC)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














